molecular formula C11H15N7O2 B11493012 2-[Cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide

2-[Cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide

Cat. No.: B11493012
M. Wt: 277.28 g/mol
InChI Key: ANLOZBZMUAVDFX-UHFFFAOYSA-N
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Description

2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE is a complex organic compound that features a pyrrolidine ring, a triazine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe cyano group is usually introduced through a cyanation reaction, and the final product is obtained after purification steps such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common reagents used in the industrial synthesis include cyanogen bromide, methoxyamine, and pyrrolidine .

Chemical Reactions Analysis

Types of Reactions

2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Shares a similar structure but differs in the functional groups attached to the core rings.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring and a cyano group but lacks the triazine ring.

Uniqueness

2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE is unique due to its combination of a triazine ring, a pyrrolidine ring, and a cyano group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H15N7O2

Molecular Weight

277.28 g/mol

IUPAC Name

2-[cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C11H15N7O2/c1-20-11-15-9(17-4-2-3-5-17)14-10(16-11)18(7-12)6-8(13)19/h2-6H2,1H3,(H2,13,19)

InChI Key

ANLOZBZMUAVDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N(CC(=O)N)C#N)N2CCCC2

Origin of Product

United States

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